3-{(Z)-[2-(3,4-dimethoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}phenyl acetate 3-{(Z)-[2-(3,4-dimethoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}phenyl acetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC20097674
InChI: InChI=1S/C21H17N3O5S/c1-12(25)29-15-6-4-5-13(9-15)10-18-20(26)24-21(30-18)22-19(23-24)14-7-8-16(27-2)17(11-14)28-3/h4-11H,1-3H3/b18-10-
SMILES:
Molecular Formula: C21H17N3O5S
Molecular Weight: 423.4 g/mol

3-{(Z)-[2-(3,4-dimethoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}phenyl acetate

CAS No.:

Cat. No.: VC20097674

Molecular Formula: C21H17N3O5S

Molecular Weight: 423.4 g/mol

* For research use only. Not for human or veterinary use.

3-{(Z)-[2-(3,4-dimethoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}phenyl acetate -

Specification

Molecular Formula C21H17N3O5S
Molecular Weight 423.4 g/mol
IUPAC Name [3-[(Z)-[2-(3,4-dimethoxyphenyl)-6-oxo-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-ylidene]methyl]phenyl] acetate
Standard InChI InChI=1S/C21H17N3O5S/c1-12(25)29-15-6-4-5-13(9-15)10-18-20(26)24-21(30-18)22-19(23-24)14-7-8-16(27-2)17(11-14)28-3/h4-11H,1-3H3/b18-10-
Standard InChI Key ULRLQSPWUXZNDA-ZDLGFXPLSA-N
Isomeric SMILES CC(=O)OC1=CC=CC(=C1)/C=C\2/C(=O)N3C(=NC(=N3)C4=CC(=C(C=C4)OC)OC)S2
Canonical SMILES CC(=O)OC1=CC=CC(=C1)C=C2C(=O)N3C(=NC(=N3)C4=CC(=C(C=C4)OC)OC)S2

Introduction

The compound 3-{(Z)-[2-(3,4-dimethoxyphenyl)-6-oxo thiazolo[3,2-b] triazol-5(6H)-ylidene]methyl}phenyl acetate is a complex heterocyclic organic molecule. It belongs to the class of thiazolo[3,2-b] triazoles, characterized by a fused thiazole and triazole ring system. The compound also contains a phenyl acetate group and a 3,4-dimethoxyphenyl substituent, contributing to its structural complexity and potential biological activity.

Synthesis

The synthesis of this compound typically involves multi-step chemical reactions:

  • Preparation of the thiazole-triazole core through cyclization reactions.

  • Introduction of the dimethoxyphenyl group via substitution reactions.

  • Addition of the phenyl acetate moiety using esterification techniques.

Careful control of reaction conditions such as temperature and pH is essential to optimize yields and purity. Catalysts may be employed to enhance specific steps in the synthesis process.

Biological Activity

The compound's structural features suggest potential biological applications:

  • Antimicrobial Activity: The thiazole and triazole rings are known for their ability to inhibit microbial growth.

  • Anticancer Potential: Similar heterocyclic compounds have shown promise in targeting cancer cells by interacting with enzymes or receptors critical to cell proliferation .

Analytical Characterization

To confirm its identity and purity, advanced analytical techniques are employed:

  • Nuclear Magnetic Resonance (NMR): Provides detailed information about the molecular structure.

  • Mass Spectrometry (MS): Confirms molecular weight and fragmentation patterns.

  • Infrared Spectroscopy (IR): Identifies functional groups based on vibrational frequencies.

These methods ensure the synthesized compound meets required specifications for further research or application .

Applications in Research

This compound serves as a valuable building block in:

  • Medicinal Chemistry: Used for synthesizing derivatives with enhanced biological activity.

  • Material Science: Its unique properties make it suitable for studying interactions at a molecular level.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator